1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.3]heptan-2-one
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Overview
Description
1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.3]heptan-2-one is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrrolo[2,3-d]pyrimidine core with a diazaspiroheptane moiety, making it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[33]heptan-2-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include halogenated pyrimidines, benzylamines, and various catalysts to facilitate the cyclization and spiro formation .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidine positions, using reagents like alkyl halides or amines
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly as a multi-targeted kinase inhibitor.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cell signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have shown that this compound can bind to the active sites of various kinases, similar to other known inhibitors .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share the pyrrolo[2,3-d]pyrimidine core and have been studied for their kinase inhibitory properties.
Diazaspiroheptane derivatives: Compounds with similar spiro structures have been explored for their biological activities.
Uniqueness
1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.3]heptan-2-one is unique due to its combination of the pyrrolo[2,3-d]pyrimidine core and the diazaspiroheptane moiety. This unique structure contributes to its potential as a multi-targeted kinase inhibitor, offering advantages over other compounds with similar cores but lacking the spiro structure .
Properties
IUPAC Name |
1-benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.3]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-2-15-9-21-18-17(15)19(23-13-22-18)24-11-20(12-24)8-16(26)25(20)10-14-6-4-3-5-7-14/h3-7,9,13H,2,8,10-12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAGLNSTEJKJLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C(=NC=N2)N3CC4(C3)CC(=O)N4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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